Kawain, (+-)-

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Kinetics

Procure (±)-Kawain (CAS 1635-33-2) for research requiring a defined racemic mixture with established pharmacological differentiation. Unlike yangonin, this compound is a positive allosteric modulator of GABAA receptors and inhibits MAO-B with an IC50 of 5.34 µM. It impedes urothelial tumorigenesis via mTOR signaling, reducing tumor burden by 56% without concurrent autophagy induction. Avoid substituting with botanical extracts; this characterized racemate ensures reproducible dosing, verified by analytical protocols and documented purity (≥98%). Essential for studies on CYP450 interactions and kavalactone SAR.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 1635-33-2
Cat. No. B167398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKawain, (+-)-
CAS1635-33-2
Synonymscavain
kavain
kavain, (+-)-isomer
kavain, (E)-(+-)-isomer
kavain, (R)-(E)-isomer
kavain, (R)-isomer
kavaine
kawain
Neuronica
Neuronika
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+
InChIKeyXEAQIWGXBXCYFX-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-Kawain (CAS 1635-33-2): A Defined Kavalactone Racemate with Characterized CNS Activity and In Vivo Tumorigenesis Data


(±)-Kawain (also spelled kavain) is a racemic mixture of the naturally occurring kavalactone found in Piper methysticum (kava). It is a chiral enolide that exists as a defined (±)-racemate with established analytical separation protocols . Pharmacologically, (±)-kawain acts as a positive allosteric modulator of GABAA receptors [1] and demonstrates in vitro inhibition of human monoamine oxidase-B (MAO-B) [2]. Recent in vivo studies also demonstrate that (±)-kawain impedes urothelial tumorigenesis in UPII-mutant Ha-Ras transgenic mice via mTOR signaling inhibition [3], establishing this compound as a distinctly characterized research tool distinct from other kavalactones.

Why Generic Substitution of (±)-Kawain with Other Kavalactones or Single Enantiomers May Compromise Research Outcomes


Kavalactones are structurally diverse compounds with distinct pharmacological profiles, and (±)-kawain exhibits unique properties that cannot be assumed to be shared by its analogs. For instance, desmethoxyyangonin (5,6-dehydrokawain) lacks modulatory activity at the GABAA receptor, while yangonin displays a different activity profile [1]. Even within the kawain scaffold, enantiomeric differences significantly impact pharmacological activity: (+)-kawain enhances [3H]BMC binding by 18-28% at 0.1 µM, whereas the racemic (±)-mixture and (−)-enantiomer may differ in potency [1]. Substituting (±)-kawain with yangonin would result in an approximately 63-fold difference in MAO-B inhibitory potency (IC50: 5.34 µM vs 0.085 µM) [2]. Furthermore, (±)-kawain demonstrates mTOR pathway inhibition in vivo that is mechanistically distinct from yangonin‘s induction of autophagy, despite both acting on mTOR [3]. These divergent pharmacological and signaling profiles underscore that generic substitution among kavalactones or stereoisomers can introduce uncontrolled variables, directly affecting the reproducibility and interpretability of experimental results.

Quantitative Differentiation of (±)-Kawain (CAS 1635-33-2) Against Closest Kavalactone Analogs


MAO-B Inhibition Potency of (±)-Kawain Compared to Yangonin and Curcumin

(±)-Kawain demonstrates moderate, reversible competitive inhibition of human MAO-B with an IC50 of 5.34 µM, whereas the structurally related kavalactone yangonin is substantially more potent (IC50 = 0.085 µM), representing an approximately 63-fold difference [1]. Under the same experimental conditions, the reference inhibitor curcumin displays an IC50 of 2.55 µM for MAO-B, placing (±)-kawain‘s potency intermediate between curcumin and weaker MAO-B inhibitors [1].

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Kinetics

Differential GABAA Receptor Modulation by (±)-Kawain Enantiomers and Desmethoxyyangonin

In radioreceptor assays using [3H]bicuculline methochloride ([3H]BMC), (+)-kavain enhanced specific binding by 18-28% at 0.1 µM, while desmethoxyyangonin produced no alteration of GABAA receptor binding behavior at any tested concentration (10 nM to 100 µM) [1]. This complete lack of GABAA modulatory activity in desmethoxyyangonin contrasts sharply with the concentration-dependent enhancement observed with (+)-kavain [1].

GABA-A Receptor Modulation Enantioselective Pharmacology Anxiolytic Mechanisms

In Vivo Tumorigenesis Suppression by (±)-Kawain Compared to Vehicle Control in Ha-Ras Transgenic Bladder Cancer Model

In UPII-mutant Ha-Ras transgenic mice, a validated model of non-muscle invasive bladder cancer, (±)-kawain administration (6 g/kg formulated diet) for approximately five months significantly improved survival and reduced tumor burden compared to vehicle control [1]. Mice fed (±)-kawain diet showed ≥78% survival beyond six months of age versus only 32% survival in control-fed male mice (p = 0.0082) [1]. Mean wet bladder weight, a surrogate for tumor burden, decreased by approximately 56% in the (±)-kawain group compared to controls (p = 0.035) [1].

Bladder Cancer mTOR Signaling In Vivo Pharmacology

Pharmacokinetic Alteration of (±)-Kawain by Coadministered Kava Extract: AUC and Cmax Modulation

In rats, oral (±)-kawain (100 mg/kg) is well absorbed with >90% of the dose eliminated within 72 hours, primarily in urine [1]. Coadministration with kava extract (256 mg/kg) produces substantial pharmacokinetic changes: AUC(0-8h) triples and Cmax doubles compared to (±)-kawain administered alone [1]. This interaction is acute and not observed following 7-day pretreatment with kava extract, indicating that the effect is due to immediate co-administration rather than enzyme induction [1].

Pharmacokinetics Drug-Drug Interactions Bioavailability

Mechanistic Distinction: (±)-Kawain Inhibits mTOR Signaling While Yangonin Induces Autophagy via mTOR

Although both (±)-kawain and yangonin engage the mTOR pathway, their downstream functional outcomes are distinct. (±)-Kawain reduces mTOR signaling in bladder cancer cell lines T24 and UMUC-3 in a dose-dependent manner, with corresponding suppression of 4E-BP1 expression and rpS6 phosphorylation [1]. In contrast, yangonin induces autophagy via mTOR pathway inhibition in bladder cancer cells [1]. These divergent mechanisms suggest that (±)-kawain and yangonin produce different cellular responses despite acting on a common signaling node.

mTOR Signaling Autophagy Cancer Metabolism

Enantioselective Analytical Separation Enables Defined (±)-Racemate Procurement and Characterization

The enantiomers of kawain can be simultaneously separated from other chiral kavalactones (dihydrokawain, methysticin, dihydromethysticin) and achiral dienolides (yangonin, demethoxyyangonin) using a ChiraSpher NT column under optimized HPLC conditions . This validated analytical methodology enables verification of enantiomeric purity and precise characterization of (±)-kawain as a defined racemate, distinguishing it from undefined botanical extracts or single enantiomer preparations .

Chiral Chromatography Analytical Characterization Quality Control

Optimal Research Applications for (±)-Kawain (CAS 1635-33-2) Based on Quantified Differentiation Evidence


Bladder Cancer and mTOR Signaling Research In Vivo

(±)-Kawain is optimally suited for in vivo studies investigating mTOR-dependent tumorigenesis, particularly in bladder cancer models. The compound‘s demonstrated ability to reduce tumor burden by 56% and increase survival to ≥78% in UPII-mutant Ha-Ras transgenic mice [1] provides a robust quantitative foundation for experimental design. Researchers should select (±)-kawain over yangonin for studies requiring mTOR signaling suppression without concurrent autophagy induction, as the two compounds produce divergent downstream effects on this pathway [1].

MAO-B Inhibition Studies Requiring Moderate Potency Tool Compounds

For neuropharmacological investigations of monoamine oxidase-B inhibition, (±)-kawain offers a defined, intermediate-potency tool compound (IC50 = 5.34 µM) [1]. This potency profile distinguishes it from the highly potent yangonin (IC50 = 0.085 µM) and provides an alternative to polyphenolic reference inhibitors such as curcumin (IC50 = 2.55 µM) [1]. (±)-Kawain‘s reversible competitive inhibition mechanism with characterized Ki values (5.10 µM for MAO-B) [1] makes it suitable for enzyme kinetic studies and structure-activity relationship investigations of kavalactone-based MAO inhibitors.

Pharmacokinetic Drug-Drug Interaction Studies with Kavalactones

(±)-Kawain serves as a model substrate for investigating pharmacokinetic interactions among kavalactones. The documented 3-fold increase in AUC(0-8h) and 2-fold increase in Cmax upon coadministration with kava extract [1] provides a validated experimental system for studying CYP450-mediated and P-glycoprotein-related drug interactions. Researchers should procure defined (±)-kawain rather than undefined kava extracts when precise dosing and reproducible exposure are required, as the acute coadministration effect on AUC and Cmax cannot be reliably studied with variable botanical preparations [1].

GABAA Receptor Pharmacology with Stereochemical Definition

Investigations of GABAA receptor positive allosteric modulation should utilize (±)-kawain when a racemic mixture is required for comparison with enantiopure (+)-kawain preparations. The established activity difference—(+)-kawain enhances [3H]BMC binding by 18-28% at 0.1 µM, whereas desmethoxyyangonin shows no activity [1]—makes (±)-kawain an essential reference standard for structure-activity relationship studies of the enolide scaffold. For applications requiring benzodiazepine-site-independent GABAA modulation, (±)-kawain is particularly suitable as it does not interact with the benzodiazepine binding site [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kawain, (+-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.